molecular formula C34H42N2O6 B2590475 ivDde-L-Lys(Fmoc)-OH CAS No. 1446752-60-8

ivDde-L-Lys(Fmoc)-OH

Numéro de catalogue B2590475
Numéro CAS: 1446752-60-8
Poids moléculaire: 574.718
Clé InChI: XHYVKYKHSHULFH-MHZLTWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“ivDde-L-Lys(Fmoc)-OH” is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde . It has very similar chemical properties to Fmoc-Lys(Dde)-OH .


Synthesis Analysis

This compound is used as a building block in the synthesis of branched, cyclic, and modified peptides by Fmoc solid-phase peptide synthesis . After introducing this building block, the Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain .


Molecular Structure Analysis

The empirical formula of “ivDde-L-Lys(Fmoc)-OH” is C34H42N2O6 . Its molecular weight is 574.71 g/mol .


Chemical Reactions Analysis

The side-chain ivDde group of “ivDde-L-Lys(Fmoc)-OH” is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . When removing ivDde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .


Physical And Chemical Properties Analysis

“ivDde-L-Lys(Fmoc)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMSO .

Applications De Recherche Scientifique

Synthesis and Protective Applications

  • Synthesis of Protected Amino Acids : ivDde-L-Lys(Fmoc)-OH has been synthesized as a protected amino acid, using Ivdde as a protecting group, to aid in peptide synthesis (Li Zhan-xiong, 2009).
  • Efficient Peptide Ligation : It has been used in the synthesis of azido-protected peptides via the thioester method, demonstrating its utility in solid-phase peptide synthesis (H. Katayama et al., 2008).

Biomedical Applications

  • Supramolecular Gels : ivDde-L-Lys(Fmoc)-OH is considered in the creation of supramolecular hydrogels, which have potential biomedical applications due to their biocompatible and biodegradable properties (Alexandra Croitoriu et al., 2021).
  • Antibacterial Composite Materials : The self-assembling capabilities of Fmoc-decorated peptides, including ivDde-L-Lys(Fmoc)-OH, have been harnessed for antibacterial applications in composite materials (L. Schnaider et al., 2019).

Gelation and Self-Assembly

  • Hydrogelation and Organogelation : Studies have shown that ivDde-L-Lys(Fmoc)-OH exhibits pH-controlled gelation, contributing to the development of hydrogels and organogels for various applications (Samala Murali Mohan Reddy et al., 2015).
  • Ultrasound-Induced Gelation : The compound has been shown to gelate various alcohols and aromatic solvents under sonication, indicating its potential in creating structured materials (Huimin Geng et al., 2017).

Peptide Synthesis and Modification

  • Branched Phosphopeptides : In the synthesis of branched peptides, ivDde-L-Lys(Fmoc)-OH was used to introduce branch points for orienting ligands (Qinghong Xu et al., 2004).
  • Novel Insulin Analogs : It has been utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its role in advanced pharmaceutical synthesis (L. Žáková et al., 2007).

Characterization and Analysis

  • Raman Spectroscopy in Peptide Synthesis : The role of ivDde-L-Lys(Fmoc)-OH in peptide synthesis was analyzed using Raman spectroscopy, offering insights into its impact on peptide structure (B. Larsen et al., 1993).
  • Solid-State Synthesis and Characterization : The compound's use in solid-phase peptide synthesis and its characterization through various analytical techniques have been documented (Zhao Yi-nan & Melanie Key, 2013).

Orientations Futures

Amino acids and amino acid derivatives like “ivDde-L-Lys(Fmoc)-OH” have been commercially used as ergogenic supplements . They could potentially be further explored in this context.

Propriétés

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUYNKHCHODACY-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ivDde-L-Lys(Fmoc)-OH

Citations

For This Compound
1
Citations
MCM Stroet, E de Blois, M de Jong, Y Seimbille… - Cancers, 2022 - mdpi.com
Simple Summary Anti-tumor treatment efficacy is determined by tumor shrinkage, which takes valuable time to become apparent and poses a risk of unnecessary treatment with severe …
Number of citations: 9 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.